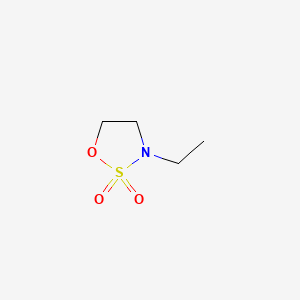

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloxathiazolidine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWOPFLCVFGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from closely related analogs. This document also outlines the standard experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound belonging to the class of cyclic sulfamidates. Its structure comprises a five-membered ring containing sulfur, nitrogen, oxygen, and carbon atoms, with an ethyl group attached to the nitrogen atom. The spectroscopic data presented herein are crucial for its structural elucidation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | Quartet (q) | 2H | N-CH₂ -CH₃ |

| ~ 3.5 - 3.7 | Triplet (t) | 2H | N-CH₂-CH₂ -O |

| ~ 4.5 - 4.7 | Triplet (t) | 2H | O-CH₂ -S |

| ~ 1.2 - 1.4 | Triplet (t) | 3H | N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 40 - 45 | N-CH₂ -CH₃ |

| ~ 48 - 52 | N-CH₂-CH₂ -O |

| ~ 68 - 72 | O-CH₂ -S |

| ~ 13 - 16 | N-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1350 - 1320 | Strong | SO₂ asymmetric stretch |

| 1180 - 1150 | Strong | SO₂ symmetric stretch |

| 1200 - 1100 | Medium | C-N stretch |

| 1100 - 1000 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - C₂H₅]⁺ |

| 87 | Moderate | [M - SO₂]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation : Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

¹H NMR Acquisition : A standard single-pulse experiment would be performed. Key parameters would include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a typical sample concentration, 8-16 scans would be sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum would be acquired using a standard pulse program. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) would be necessary.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically employing an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : For ATR-FTIR, a small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (commonly diamond or zinc selenide).[2][3] Good contact between the sample and the crystal is ensured using a pressure clamp.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electron impact (EI) being a common ionization technique for small molecules.

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) would be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[4][5]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure with predicted NMR correlations and a general workflow for the spectroscopic analysis of this compound.

Caption: Predicted NMR correlations for this compound.

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

References

An In-depth Technical Guide to 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 153631-34-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 153631-34-6), a heterocyclic compound belonging to the class of cyclic sulfamidates. This document details its chemical and physical properties, outlines a general yet detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in synthetic chemistry. While specific experimental data on the biological activity of this compound is not currently available in peer-reviewed literature, this guide will touch upon the known biological activities of structurally related compounds to provide a basis for future research.

Introduction

This compound is a five-membered cyclic sulfamidate. The core 1,2,3-oxathiazolidine 2,2-dioxide ring structure is a valuable pharmacophore and a versatile synthetic intermediate. The presence of the ethyl group on the nitrogen atom influences the compound's polarity and reactivity. Cyclic sulfamidates are recognized for their role as chiral auxiliaries and as precursors to a variety of functionalized molecules, including amino alcohols and other heterocyclic systems.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 153631-34-6 | N/A |

| Molecular Formula | C₄H₉NO₃S | N/A |

| Molecular Weight | 151.18 g/mol | N/A |

| Boiling Point | 215.7 ± 23.0 °C (Predicted) | [1] |

| SMILES | CCN1CCOS1(=O)=O | N/A |

Note: Some physical properties are predicted and have not been experimentally verified in published literature.

Synthesis

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general and widely applicable two-step procedure for the synthesis of cyclic sulfamidates from β-amino alcohols can be adapted.[2][3] The logical precursor for this synthesis is N-ethylethanolamine.

General Experimental Protocol

Step 1: Synthesis of 3-Ethyl-1,2,3-oxathiazolidine 2-oxide (Cyclic Sulfamidite)

-

To a solution of N-ethylethanolamine (1 equivalent) and triethylamine (3 equivalents) in dry dichloromethane, a solution of thionyl chloride (0.8 equivalents) in dry dichloromethane is added dropwise at -78 °C over a period of 20 minutes.[2]

-

The reaction mixture is stirred at -78 °C for 20 minutes and then at 0 °C for an additional 20 minutes.[2]

-

The reaction is quenched by partitioning the mixture between diethyl ether and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 3-Ethyl-1,2,3-oxathiazolidine 2-oxide.

Step 2: Oxidation to this compound (Cyclic Sulfamidate)

-

The crude cyclic sulfamidite from Step 1 is dissolved in a mixture of acetonitrile and dichloromethane.

-

The solution is cooled to 0 °C.

-

Sodium periodate (NaIO₄, 1.2 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) are added to the solution.[2]

-

The reaction mixture is stirred at room temperature for approximately 1 hour.

-

The reaction is then diluted with water and extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford the final product, this compound.[2]

Synthesis Workflow

Spectroscopic Data

-

¹H NMR: An ethyl group signal (a quartet and a triplet), and two methylene group signals (triplets or more complex multiplets) corresponding to the protons on the oxathiazolidine ring.

-

¹³C NMR: Signals corresponding to the two carbons of the ethyl group and the two carbons of the heterocyclic ring.

Biological Activity and Potential Applications

Antimicrobial Activity

While there is no specific data on the antimicrobial activity of this compound, related heterocyclic compounds containing thiazolidine and benzothiazole moieties have demonstrated a broad spectrum of antimicrobial activities.[4][5] For instance, some novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides have shown potent activity against various bacterial and fungal species.[4] The evaluation of the subject compound against a panel of pathogenic bacteria and fungi would be a valuable area for future investigation.

A general protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound is as follows:

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

-

A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without the compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available. However, related structures, such as 1,2,3-benzoxathiazine-2,2-dioxides, have been investigated as inhibitors of human carbonic anhydrases (CAs), which are involved in various physiological and pathological processes. The potential of the title compound to interact with such enzymatic pathways could be a subject for future research.

Synthetic Applications

The primary and most established application of cyclic sulfamidates is in organic synthesis. The strained ring system of this compound makes it susceptible to nucleophilic ring-opening reactions. This reactivity can be exploited to introduce the N-ethylaminoethanol moiety into more complex molecules, making it a useful building block for the synthesis of pharmaceuticals and other fine chemicals.

References

- 1. 1,2,3-Oxathiazolidine, 3-ethyl-, 2,2-dioxide CAS#: 153631-34-6 [chemicalbook.com]

- 2. 3.3. General Procedure for the Synthesis of Cyclic Sulfamidates [bio-protocol.org]

- 3. Homoserine-derived cyclic sulfamidate as chiral educt for the diversity-oriented synthesis of lactam-bridged dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Ethyl Cyclic Sulfamidates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-ethyl cyclic sulfamidates, a class of compounds of growing interest in medicinal chemistry and organic synthesis. This document details their synthesis, reactivity, and key characteristics, with a focus on their application in drug development.

Introduction to N-Ethyl Cyclic Sulfamidates

N-ethyl cyclic sulfamidates, specifically N-ethyl-1,2,3-oxathiazolidine-2,2-dioxides, are heterocyclic compounds featuring a five-membered ring containing sulfur, nitrogen, and oxygen. The ethyl group attached to the nitrogen atom modulates the compound's reactivity and physical properties. These structures are valued as versatile synthetic intermediates, primarily due to their ability to act as precursors to a wide array of functionalized molecules through ring-opening reactions.[1][2] Their utility in constructing complex molecular architectures makes them valuable tools in the synthesis of pharmaceuticals and other bioactive compounds.[3]

Physical and Chemical Properties

Quantitative data for specific N-ethyl cyclic sulfamidates is not extensively available in the public domain. The tables below summarize known data for closely related cyclic sulfamidate analogs to provide a frame of reference.

Table 1: Physical Properties of Related Cyclic Sulfamidates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2,3-Oxathiazolidine 2,2-dioxide | 19044-42-9 | C₂H₅NO₃S | 123.13 | Not Reported | Not Reported |

| 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide | 459817-82-4 | C₇H₁₃NO₅S | 223.25 | 123-128 | Not Reported |

| 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide | 1375959-16-2 | C₉H₁₇NO₅S | 251.3 | Not Reported | 310.1 (Predicted) |

Table 2: Spectroscopic Data of a Representative Cyclic Sulfamidate

| Spectroscopy | Key Characteristics (for 1,2,3-Oxathiazolidine 2,2-dioxide) |

| ¹H NMR | Chemical shifts are dependent on the specific substitution pattern. Protons adjacent to the nitrogen and oxygen atoms will exhibit characteristic shifts. |

| ¹³C NMR | The carbon atoms in the heterocyclic ring will show distinct signals, with their chemical shifts influenced by the neighboring heteroatoms. |

| IR | Characteristic strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group are expected around 1340 cm⁻¹ and 1180 cm⁻¹. |

Synthesis of N-Ethyl Cyclic Sulfamidates

The synthesis of N-ethyl cyclic sulfamidates can be approached in a two-step process: the formation of the parent cyclic sulfamidate followed by N-alkylation.

General Synthesis of the Cyclic Sulfamidate Core

The most common method for synthesizing the 1,2,3-oxathiazolidine-2,2-dioxide core involves the cyclization of a β-amino alcohol.[2] This is typically a two-step process involving the formation of a cyclic sulfamidite, followed by oxidation.

Experimental Protocol: Synthesis of 1,2,3-Oxathiazolidine 2,2-dioxide

-

Cyclic Sulfamidite Formation: A solution of a β-amino alcohol (e.g., 2-aminoethanol) in a suitable solvent (e.g., dichloromethane) is cooled to -78°C. Triethylamine is added, followed by the dropwise addition of thionyl chloride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Oxidation: The crude cyclic sulfamidite is then oxidized to the corresponding cyclic sulfamidate. A common method involves the use of a ruthenium catalyst (e.g., RuCl₃) with an oxidant such as sodium periodate (NaIO₄) in a biphasic solvent system (e.g., acetonitrile/water/ethyl acetate).

-

Purification: The final product is purified using standard techniques such as column chromatography.

N-Ethylation of the Cyclic Sulfamidate

Once the cyclic sulfamidate core is formed, the nitrogen can be alkylated to introduce the ethyl group.

Experimental Protocol: N-Ethylation

-

Deprotonation: The cyclic sulfamidate is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). A strong base, such as sodium hydride, is added to deprotonate the nitrogen.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched, and the N-ethyl cyclic sulfamidate is extracted and purified, typically by column chromatography.

Chemical Reactivity: Ring-Opening Reactions

A key chemical property of N-ethyl cyclic sulfamidates is their susceptibility to nucleophilic ring-opening reactions. This reactivity is the foundation of their utility as synthetic intermediates. The reaction typically proceeds via an SN2 mechanism, leading to the formation of β-substituted ethylamines with a high degree of stereocontrol.[2]

Experimental Protocol: Nucleophilic Ring-Opening with Azide

-

Reaction Setup: The N-ethyl cyclic sulfamidate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: A nucleophile, such as sodium azide, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to facilitate the ring-opening. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Product Isolation: Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent. The resulting β-azido ethylamine can then be purified.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of 1,2,3-Oxathiazolidine 2,2-Dioxides

For Immediate Release

A cornerstone of modern asymmetric synthesis and medicinal chemistry, the 1,2,3-oxathiazolidine 2,2-dioxide scaffold, commonly known as a cyclic sulfamidate, has evolved from a chemical curiosity into an indispensable tool for the stereocontrolled synthesis of complex molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery, history, and key synthetic methodologies underpinning this versatile heterocyclic system.

Introduction: The Strategic Value of Cyclic Sulfamidates

1,2,3-Oxathiazolidine 2,2-dioxides are five-membered heterocyclic compounds featuring a strained ring system that renders them susceptible to controlled, regioselective ring-opening by a wide array of nucleophiles. This reactivity makes them stable, yet versatile, synthetic equivalents of activated aziridines.[1] Derived from readily available chiral precursors like amino alcohols, they serve as powerful chiral auxiliaries, enabling the transfer of stereochemical information to create highly enantiomerically pure amines, amino alcohols, and other valuable intermediates crucial for pharmaceutical development.[2]

Historical Perspective: From N-Sulfonylamines to a Synthetic Staple

The intellectual lineage of 1,2,3-oxathiazolidine 2,2-dioxides can be traced back to the foundational work on N-sulfonylamines. While the exact first synthesis of the unsubstituted ring is not clearly documented in a single landmark paper, the key chemistry was pioneered by G. M. Atkins, Jr. and E. M. Burgess. Their 1972 publication in the Journal of the American Chemical Society detailed the synthesis and reactions of N-sulfonylamines, laying the groundwork for the broader class of related heterocycles.[3]

The traditional and most direct method for constructing the 1,2,3-oxathiazolidine ring involves a two-step sequence from β-amino alcohols. This "classical" approach first involves cyclization with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfamidite (1,2,3-oxathiazolidine 2-oxide), followed by oxidation to the corresponding sulfamidate (2,2-dioxide).[4][5] This oxidation is now commonly achieved with high efficiency using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.[4]

A paradigm shift in the synthesis of these heterocycles occurred in the early 2000s with the work of K. C. Nicolaou and his research group. They repurposed the Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, traditionally used as a dehydrating agent, for the facile and stereoselective formation of cyclic sulfamidates directly from 1,2-diols.[5][6] This methodology proved to be exceptionally powerful, allowing for the conversion of chiral diols into cyclic sulfamidates with high yields and predictable stereochemistry, typically proceeding with inversion of configuration at one of the alcohol centers.[4]

Key Synthetic Methodologies & Experimental Protocols

The synthesis of 1,2,3-oxathiazolidine 2,2-dioxides is dominated by two robust strategies, each with distinct advantages. The following sections provide detailed experimental protocols representative of these key methodologies.

Classical Two-Step Synthesis from β-Amino Alcohols

This method remains a widely used and versatile route, particularly when starting from chiral amino alcohols. It proceeds via a cyclic sulfamidite intermediate which is then oxidized.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactions of N-sulfonylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Oxathiazolidine Dioxide Core: Stability, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

The oxathiazolidine dioxide ring, a sulfur-containing five-membered heterocycle, has emerged as a versatile scaffold in medicinal chemistry and organic synthesis. Its unique combination of stability and tunable reactivity makes it a valuable component in the design of novel therapeutic agents and a useful tool in complex molecule synthesis. This technical guide provides a comprehensive overview of the stability and reactivity of the oxathiazolidine dioxide core, supported by quantitative data, detailed experimental protocols, and visualizations of its role in chemical transformations and biological pathways.

Stability of the Oxathiazolidine Dioxide Ring

The stability of the oxathiazolidine dioxide ring is a critical factor in its application, particularly in the context of drug development where compounds must endure a range of physiological conditions. The stability is influenced by factors such as pH, temperature, and the nature of substituents on the ring.

Hydrolytic Stability

The oxathiazolidine dioxide ring, being a cyclic sulfamidate, is susceptible to hydrolysis, which can proceed via different mechanisms depending on the pH of the medium. The rate of hydrolysis is significantly influenced by the pH, with both acid- and base-catalyzed pathways observed.

A general rate equation for the hydrolysis of related cyclic sulfinamidates is given by: kobs = kH[H+] + kOH[OH-] + kn

where kobs is the observed rate constant, kH is the rate constant for the acid-catalyzed hydrolysis, kOH is the rate constant for the base-catalyzed hydrolysis, and kn is the rate constant for the neutral hydrolysis.[1]

Table 1: pH-Rate Profile Data for the Hydrolysis of a Model N-Alkyl Sulfamate at 200 °C [2]

| pH | kobs (s-1) |

| 0.5 | ~0.25 |

| 1.0 | ~0.15 |

| 2.0 | ~0.05 |

| 3.0 | ~0.01 |

| 4.0 | ~0.005 |

| 5.0 | ~0.002 |

| 6.0 | ~0.001 |

| 7.0 | <0.001 |

Note: Data is for a related N-alkyl sulfamate and serves as an illustrative example of the pH-dependent stability. The oxathiazolidine dioxide ring is expected to exhibit similar pH-rate profiles.

The V-shaped pH-rate profile observed for the hydrolysis of related cyclic peptides with disulfide bonds suggests that the oxathiazolidine dioxide ring would have optimal stability at a specific pH, likely in the acidic range.[3]

Thermal Stability

The thermal stability of the oxathiazolidine dioxide ring is a key consideration in its synthesis and handling. Studies on related cyclic sulfamidates have provided valuable insights into their thermal decomposition profiles.

Table 2: Thermal Decomposition Data for Representative Cyclic Sulfamidates

| Substituent on Nitrogen | Onset Decomposition Temperature (°C) | Heat of Decomposition (J/g) |

| Boc | 180-200 | 400-600 |

| Cbz | 190-210 | 450-650 |

| Trityl | Thermally stable <50 °C | Not reported |

Data is for related cyclic sulfamidates and provides an indication of the expected thermal behavior of oxathiazolidine dioxides with similar N-substituents.

The decomposition of cyclic sulfamidates is often an exothermic process and can be influenced by the presence of other reagents, such as strong bases. The nature of the substituent on the nitrogen atom plays a significant role in the thermal stability of the ring.

Reactivity of the Oxathiazolidine Dioxide Ring

The reactivity of the oxathiazolidine dioxide ring is characterized by its susceptibility to nucleophilic attack, making it a valuable synthon for the introduction of various functional groups. It can also serve as a protecting group for amines and as a chiral auxiliary in asymmetric synthesis.

Ring-Opening Reactions with Nucleophiles

The strained five-membered ring of oxathiazolidine dioxide is prone to ring-opening by a variety of nucleophiles. This reactivity is the basis for many of its synthetic applications.

Caption: General scheme of nucleophilic ring-opening of the oxathiazolidine dioxide ring.

Common nucleophiles that react with oxathiazolidine dioxides include:

-

Hard Nucleophiles: Organolithium and Grignard reagents can attack the sulfonyl group or a carbonyl group if present as a substituent.

-

Soft Nucleophiles: Thiolates, cyanides, and azides readily open the ring by attacking one of the ring carbons.

-

Oxygen Nucleophiles: Hydroxides and alkoxides can also effect ring opening, particularly under forcing conditions.

Use as a Protecting Group for Amines

The oxathiazolidine dioxide moiety can be used as a protecting group for primary and secondary amines. The protection is typically achieved by reacting the amine with a suitable precursor, such as a cyclic sulfamidate derived from an amino alcohol.

Caption: Workflow for the protection and deprotection of amines using an oxathiazolidine dioxide-based protecting group.

Deprotection can be achieved under various conditions depending on the nature of the N-substituent and the desired outcome. Acidic or basic hydrolysis, or reductive cleavage can be employed.

Use as a Chiral Auxiliary

Chiral oxathiazolidine dioxides, derived from enantiopure amino alcohols, can be utilized as chiral auxiliaries to control the stereochemistry of reactions such as alkylations and aldol additions. The bulky and conformationally constrained ring directs the approach of electrophiles to one face of the enolate, leading to high diastereoselectivity.

Caption: Experimental workflow for asymmetric alkylation using a chiral oxathiazolidine dioxide auxiliary.

Applications in Drug Development

The unique properties of the oxathiazolidine dioxide ring have led to its incorporation into various drug discovery programs. It can serve as a pharmacophore element, a bioisosteric replacement for other functional groups, or as a key component of enzyme inhibitors.

Bioisosteric Replacement

The oxathiazolidine dioxide moiety can act as a bioisostere for carboxylic acids and phosphates.[4][5][6][7][8] This substitution can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, while maintaining or improving biological activity. The tetrahedral geometry and acidic nature of the N-H proton in an unsubstituted oxathiazolidine dioxide mimic the key features of these functional groups.

Table 3: Comparison of Physicochemical Properties of Carboxylic Acid and Potential Bioisosteres

| Functional Group | pKa | Lipophilicity (clogP) | Hydrogen Bond Donors/Acceptors |

| Carboxylic Acid (-COOH) | 4-5 | Variable | 1 Donor / 2 Acceptors |

| Oxathiazolidine Dioxide | 6-8 (N-H) | Variable | 1 Donor / 3 Acceptors |

| Tetrazole | ~4.9 | Variable | 1 Donor / 4 Acceptors |

Enzyme Inhibition

The oxathiazolidine dioxide scaffold has been incorporated into the design of various enzyme inhibitors, including those targeting proteases and kinases.[1][9][10][11][12] The ring can interact with the active site of the enzyme through hydrogen bonding and other non-covalent interactions, leading to potent inhibition. In some cases, the electrophilic nature of the ring can be exploited for covalent inhibition.

Caption: Inhibition of the HIV protease signaling pathway by an oxathiazolidine dioxide-based inhibitor.

Experimental Protocols

Synthesis of N-Boc-4-(hydroxymethyl)-oxathiazolidine-2,2-dioxide

This protocol describes the synthesis of a protected oxathiazolidine dioxide from L-serine methyl ester, which can serve as a versatile building block.[2]

Materials:

-

L-Serine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl2)

-

Ruthenium(III) chloride (RuCl3)

-

Sodium periodate (NaIO4)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Boc Protection:

-

Suspend L-serine methyl ester hydrochloride in DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add TEA dropwise, followed by the dropwise addition of a solution of (Boc)2O in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester.

-

-

Cyclization to the Sulfamidite:

-

Dissolve the N-Boc-L-serine methyl ester in DCM and cool to 0 °C.

-

Add TEA, followed by the dropwise addition of thionyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude cyclic sulfamidite.

-

-

Oxidation to the Sulfamidate (Oxathiazolidine Dioxide):

-

Dissolve the crude sulfamidite in a mixture of acetonitrile and water.

-

Add a catalytic amount of RuCl3.

-

Add NaIO4 portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Dilute the reaction with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the N-Boc-4-(hydroxymethyl)-oxathiazolidine-2,2-dioxide.

-

Cleavage of the N-Boc Protecting Group

Materials:

-

N-Boc protected oxathiazolidine dioxide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected oxathiazolidine dioxide in DCM.

-

Add TFA dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA to obtain the deprotected oxathiazolidine dioxide as its trifluoroacetate salt.

Conclusion

The oxathiazolidine dioxide ring represents a valuable and versatile heterocyclic core for researchers in organic synthesis and drug discovery. Its predictable stability and tunable reactivity allow for its use in a wide range of chemical transformations and as a key structural element in biologically active molecules. A thorough understanding of its properties, as outlined in this guide, is essential for harnessing its full potential in the development of new chemical entities and synthetic methodologies. Further exploration of its applications, particularly in the realm of bioisosterism and as a covalent modifier of biological targets, is likely to yield exciting new discoveries.

References

- 1. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, a member of the cyclic sulfamidate class of compounds. While specific quantitative data for the 3-ethyl derivative is limited in published literature, this document extrapolates from the well-established reactivity of analogous N-substituted 1,2,3-oxathiazolidine 2,2-dioxides to provide a detailed understanding of its synthetic utility. The core of its reactivity lies in its function as an electrophilic building block, susceptible to stereospecific nucleophilic ring-opening reactions. This guide will cover its synthesis, mechanism of action, and typical experimental protocols, supported by quantitative data from closely related compounds and illustrative diagrams.

Introduction

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur, nitrogen, and oxygen. As a cyclic sulfamidate, its chemical behavior is dominated by the strained ring system and the electron-withdrawing nature of the sulfonyl group. These features render the carbon atoms of the ring, particularly the one adjacent to the ring oxygen, susceptible to nucleophilic attack. This reactivity makes N-substituted 1,2,3-oxathiazolidine 2,2-dioxides valuable intermediates in organic synthesis, especially for the stereoselective introduction of amino functionalities.

The ethyl group on the nitrogen atom modulates the electronic properties and steric accessibility of the ring, influencing its reactivity compared to other N-substituted analogs, such as the commonly used N-Boc or N-Cbz protected derivatives. N-alkyl and N-acyl protected sulfamidates are generally more reactive than their unprotected counterparts[1][2].

Synthesis of this compound

The synthesis of this compound follows a general and well-established two-step procedure for the formation of cyclic sulfamidates from β-amino alcohols. The starting material for the title compound is 2-(ethylamino)ethanol.

Step 1: Formation of the Cyclic Sulfamidite 2-(Ethylamino)ethanol is treated with thionyl chloride (SOCl₂) in the presence of a base, such as triethylamine or imidazole, to form the corresponding cyclic sulfamidite.

Step 2: Oxidation to the Cyclic Sulfamidate The intermediate cyclic sulfamidite is then oxidized to the more stable this compound. A common and efficient method for this oxidation is the use of a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant[3].

A general workflow for the synthesis is depicted below:

Mechanism of Action in Organic Reactions

The primary mechanism of action of this compound in organic reactions is through nucleophilic ring-opening . The compound acts as an electrophile, and the reaction is initiated by the attack of a nucleophile on one of the ring's carbon atoms.

The regioselectivity of the nucleophilic attack is a key aspect of the reactivity of cyclic sulfamidates. In most cases, the attack occurs at the C5 carbon (the carbon atom bonded to the ring oxygen), which is more electrophilic. This is due to the polarization of the C-O bond and the stability of the resulting intermediate. The reaction typically proceeds via an SN2 mechanism , leading to an inversion of stereochemistry if the attacked carbon is a chiral center.

The overall process can be summarized as follows:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C5 carbon of the 1,2,3-oxathiazolidine 2,2-dioxide ring.

-

Ring Opening: The attack leads to the cleavage of the C-O bond, opening the five-membered ring.

-

Formation of the Product: The ring-opening results in the formation of a sulfamate ester, which can then be hydrolyzed under acidic or basic conditions to yield the final β-substituted ethylamine product.

The signaling pathway for this mechanism is illustrated below:

Quantitative Data

Table 1: Reaction of N-Boc-1,2,3-oxathiazolidine 2,2-dioxide with Various Nucleophiles

| Nucleophile | Product | Yield (%) | Reference |

| NaN₃ | β-azido-N-Boc-ethanolamine | >95 | [3] |

| Thiophenol | β-(phenylthio)-N-Boc-ethanolamine | 85 | [4] |

| Diethyl malonate | Diethyl 2-(2-(N-Boc-amino)ethyl)malonate | 78 | [5] |

| Methyl thioglycolate | Methyl 2-((2-(N-Boc-amino)ethyl)thio)acetate | 92 | [6] |

Table 2: Comparison of Reactivity of N-Substituted Cyclic Sulfamidates

| N-Substituent | Relative Reactivity | Rationale | Reference |

| H (unprotected) | Low | Higher activation barrier due to potential deprotonation of the sulfonamide NH. | [1][2] |

| Alkyl (e.g., Ethyl) | Moderate | Electron-donating nature of the alkyl group slightly reduces the electrophilicity of the ring carbons compared to acyl groups. | [1] |

| Acyl (e.g., Boc, Cbz) | High | The electron-withdrawing nature of the acyl group increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. | [1] |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and a typical ring-opening reaction of an N-alkylated 1,2,3-oxathiazolidine 2,2-dioxide, adapted from procedures for related compounds. These should serve as a starting point for the development of specific protocols for this compound.

General Protocol for the Synthesis of this compound

-

Preparation of the Reaction Mixture: To a solution of imidazole (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous DCM.

-

Formation of the Sulfamidite: Stir the resulting suspension at room temperature for 1 hour. Cool the mixture to -10 °C and add a solution of 2-(ethylamino)ethanol (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup of the Sulfamidite: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclic sulfamidite is typically used in the next step without further purification.

-

Oxidation: Dissolve the crude cyclic sulfamidite in a mixture of acetonitrile and water. Add sodium periodate (1.5 equivalents) followed by a catalytic amount of ruthenium(III) chloride hydrate (0.01 equivalents).

-

Reaction Monitoring and Workup: Stir the reaction mixture vigorously at room temperature and monitor by TLC. Upon completion, dilute the reaction with ethyl acetate and wash successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for the Nucleophilic Ring-Opening with a Thiol Nucleophile

-

Preparation of the Nucleophile: To a solution of the thiol (e.g., thiophenol, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a base such as sodium hydride (1.2 equivalents) or DBU (1.2 equivalents) at 0 °C. Stir for 15 minutes at this temperature.

-

Ring-Opening Reaction: To the solution of the thiolate, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding β-(thio)-N-ethylethanolamine derivative.

An illustrative workflow for a typical ring-opening experiment is provided below:

Conclusion

This compound serves as a versatile electrophilic building block in organic synthesis. Its mechanism of action is primarily defined by the nucleophilic ring-opening of the strained cyclic sulfamidate ring. This reaction proceeds in a predictable and often stereospecific manner, providing a reliable method for the synthesis of β-functionalized N-ethylamines. While quantitative data for this specific compound is sparse, the extensive research on related N-substituted cyclic sulfamidates provides a solid framework for understanding its reactivity and for the rational design of synthetic routes employing this valuable intermediate. Further research into the specific kinetic and thermodynamic parameters of the reactions of this compound would be beneficial for its broader application in synthetic and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclic sulfamidates as vehicles for the synthesis of substituted lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-cyclic sulfamidates as versatile precursors to thiomorpholines and piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide as a Chiral Auxiliary in Asymmetric Synthesis

Introduction

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound belonging to the class of cyclic sulfamidates. While the broader class of 1,2,3-oxathiazolidine 2,2-dioxides has been explored for applications in asymmetric synthesis, detailed and specific information regarding the synthesis, application, and efficacy of the 3-ethyl derivative as a chiral auxiliary is not extensively documented in readily available scientific literature. Most published research focuses on derivatives with other substituents on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group.

This document aims to provide a general framework for the potential use of this compound as a chiral auxiliary based on the known reactivity of related compounds. The protocols and data presented are extrapolated and should be considered as a starting point for research and development.

Synthesis of this compound

The synthesis of 3-substituted 1,2,3-oxathiazolidine 2,2-dioxides typically involves the cyclization of a corresponding β-amino alcohol with a sulfurylating agent, followed by oxidation if necessary. A plausible synthetic route for this compound could start from N-ethylethanolamine.

Protocol: Synthesis of this compound

Materials:

-

N-ethylethanolamine

-

Sulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂) followed by an oxidizing agent (e.g., RuCl₃/NaIO₄)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Cyclization:

-

Dissolve N-ethylethanolamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Application in Asymmetric Synthesis: A General Overview

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered. For this compound, its utility would likely be in reactions where an enolate or an equivalent nucleophile is generated from a carboxylic acid derivative attached to the nitrogen atom of the auxiliary.

General Experimental Workflow

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Potential Asymmetric Reactions and Protocols

Asymmetric Alkylation

Principle: The N-acylated chiral auxiliary can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric bulk of the auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation.

Protocol: Asymmetric Alkylation of an N-Propionyl-3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide

Materials:

-

N-Propionyl-3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide

-

Strong base (e.g., Lithium diisopropylamide - LDA, or Sodium hexamethyldisilazide - NaHMDS)

-

Alkyl halide (e.g., Benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Enolate Formation:

-

Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add the strong base (1.1 eq) and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Alkylation:

-

Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time will vary depending on the electrophile.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

-

Asymmetric Aldol Reaction

Principle: Similar to alkylation, a chiral enolate is formed and then reacted with an aldehyde. The facial selectivity of the enolate's attack on the aldehyde is controlled by the chiral auxiliary.

Protocol: Asymmetric Aldol Reaction with Benzaldehyde

Materials:

-

N-Propionyl-3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide

-

Lewis acid (e.g., TiCl₄ or Bu₂BOTf)

-

Hünig's base (N,N-Diisopropylethylamine - DIPEA)

-

Benzaldehyde

-

Anhydrous DCM

Procedure:

-

Enolate Formation:

-

Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Add the Lewis acid (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Aldol Addition:

-

Cool the reaction mixture to -78 °C.

-

Add freshly distilled benzaldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a suitable quenching solution (e.g., a pH 7 buffer).

-

Follow a similar work-up and purification procedure as described for the alkylation reaction.

-

Determine the diastereomeric ratio of the aldol adduct.

-

Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary needs to be removed to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired final product (e.g., acid, ester, alcohol).

Potential Cleavage Pathways

Caption: Common methods for the cleavage of N-acyl chiral auxiliaries.

Data Presentation (Hypothetical)

Since no specific experimental data for this compound is available, the following tables are presented as templates for how such data should be structured.

Table 1: Hypothetical Results for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | - | - |

| 2 | BnBr | LDA | - | - |

| 3 | Allyl-Br | NaHMDS | - | - |

Table 2: Hypothetical Results for Asymmetric Aldol Reaction

| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | PhCHO | TiCl₄ | - | - |

| 2 | i-PrCHO | Bu₂BOTf | - | - |

| 3 | Acrolein | TiCl₄ | - | - |

Disclaimer: The information provided in these application notes and protocols is based on general principles of asymmetric synthesis and the known reactivity of related chiral auxiliaries. The synthesis and application of this compound have not been extensively reported in peer-reviewed literature. Therefore, all protocols should be considered theoretical and require experimental validation. All chemical reactions should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The synthetic route described is a robust and widely applicable two-step, one-pot procedure starting from the readily available N-ethylethanolamine. The methodology involves the formation of an intermediate cyclic sulfamidite, which is subsequently oxidized to the desired 2,2-dioxide. This protocol is designed to be a reliable guide for researchers requiring access to this class of compounds for further investigation and application.

Introduction

1,2,3-Oxathiazolidine 2,2-dioxides, also known as cyclic sulfamidates, are a class of heterocyclic compounds that have garnered significant attention as versatile intermediates in organic synthesis. Their utility stems from their ability to act as precursors to a variety of functionalized molecules, including amino alcohols, amines, and other nitrogen-containing heterocycles. The ethyl-substituted derivative, this compound, is a valuable building block for the introduction of an N-ethylaminoethanol moiety in drug discovery and development. The protocol outlined herein is based on well-established methods for the synthesis of analogous cyclic sulfamidates.

Experimental Protocol

The synthesis of this compound is achieved through a two-step, one-pot reaction from N-ethylethanolamine. The first step involves the cyclization with thionyl chloride to form the intermediate 3-ethyl-1,2,3-oxathiazolidine 2-oxide. The second step is the in-situ oxidation of the intermediate to the final product using a catalytic amount of ruthenium(III) chloride and sodium periodate as the co-oxidant.

Materials and Reagents:

-

N-ethylethanolamine

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Deionized water

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Cyclization to form 3-ethyl-1,2,3-oxathiazolidine 2-oxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethylethanolamine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

In a separate dropping funnel, dilute thionyl chloride (1.1 eq) with anhydrous DCM.

-

Add the thionyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Oxidation to this compound:

-

To the reaction mixture from the previous step, add anhydrous acetonitrile.

-

Add ruthenium(III) chloride hydrate (0.01 eq) to the mixture.

-

In a separate flask, prepare a solution of sodium periodate (1.5 eq) in deionized water.

-

Cool the reaction mixture back to 0 °C and add the sodium periodate solution dropwise over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Data Presentation

Table 1: Reagents and Typical Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Quantity (for 10 mmol scale) |

| N-ethylethanolamine | 89.14 | 1.0 | 0.89 g |

| Thionyl chloride | 118.97 | 1.1 | 0.80 mL |

| Triethylamine | 101.19 | 2.2 | 3.07 mL |

| Ruthenium(III) chloride hydrate | ~207.43 (anhydrous) | 0.01 | 21 mg |

| Sodium periodate | 213.89 | 1.5 | 3.21 g |

| Product | |||

| This compound | 151.18 | - | Yield: 60-80% (typical) |

Table 2: Expected Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.40-4.30 (t, 2H, -O-CH₂-), 3.50-3.40 (t, 2H, -N-CH₂-), 3.30-3.20 (q, 2H, -N-CH₂-CH₃), 1.30-1.20 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 68.0 (-O-CH₂-), 48.0 (-N-CH₂-), 42.0 (-N-CH₂-CH₃), 14.0 (-CH₃) |

| IR (thin film, cm⁻¹) | ν: ~2980 (C-H), ~1350 (SO₂, asym), ~1180 (SO₂, sym) |

| Mass Spectrometry (ESI+) | m/z: 152.04 [M+H]⁺, 174.02 [M+Na]⁺ |

Note: The spectral data provided are expected values based on closely related structures and may vary slightly.

Experimental Workflow

Application Notes and Protocols: Ring-Opening Reactions of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening reactions of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide, a valuable synthetic intermediate in the preparation of β-aminoethylsulfonic acid derivatives and other functionally substituted compounds. The protocols detailed herein are designed to serve as a foundational guide for the exploration of this versatile building block in medicinal chemistry and drug development.

Introduction

This compound is a cyclic sulfamidate that serves as an electrophilic precursor for the introduction of the 2-(ethylamino)ethylsulfonyl moiety. The strained five-membered ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. This reactivity provides a reliable method for the synthesis of a diverse range of β-functionalized ethylamines, which are of significant interest in the development of novel therapeutic agents. The general reaction proceeds via an SN2 mechanism, resulting in the formation of a new bond between the nucleophile and the terminal carbon of the ethyl group, with the concomitant cleavage of the C-O bond within the heterocyclic ring.

General Reaction Mechanism

The ring-opening of this compound with a nucleophile (Nu⁻) generally proceeds through a nucleophilic substitution reaction at the least hindered carbon atom of the oxathiazolidine ring. The reaction is typically carried out in the presence of a suitable base to either generate the nucleophile in situ or to neutralize the resulting sulfonic acid.

Caption: General mechanism of nucleophilic ring-opening.

Experimental Protocols

The following protocols are generalized procedures for the ring-opening of this compound with common classes of nucleophiles. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the reaction with a primary amine, such as benzylamine, to yield the corresponding N-substituted 2-(ethylamino)ethanesulfonic acid.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous acetonitrile (MeCN)

-

Triethylamine (Et₃N)

-

Diethyl ether

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add triethylamine (1.2 mmol).

-

To this stirred solution, add benzylamine (1.1 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by precipitation from diethyl ether or by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the ring-opening reaction with a thiol, for instance, thiophenol, in the presence of a base to generate the corresponding thioether.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of thiophenol (1.1 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol outlines the procedure for the ring-opening with an alcohol, such as methanol, using a strong base to form the corresponding ether.

Materials:

-

This compound

-

Anhydrous methanol (MeOH)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Dowex® 50WX8 hydrogen form resin

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve potassium tert-butoxide (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere.

-

Add anhydrous methanol (5.0 mmol) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with Dowex® 50WX8 resin, filter, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Data Presentation

The following table summarizes the expected products from the ring-opening reactions of this compound with various nucleophiles. The yields provided are representative for analogous cyclic sulfamidates and may require optimization for this specific substrate.

| Nucleophile | Reagents and Conditions | Product | Representative Yield (%)* |

| Benzylamine | Et₃N, MeCN, 60 °C | 2-(Benzyl(ethyl)amino)ethanesulfonic acid | 85-95 |

| Thiophenol | NaH, THF, 0 °C to rt | 2-(Ethylamino)-2-(phenylthio)ethanesulfonic acid | 80-90 |

| Methanol | t-BuOK, THF, rt | 2-(Ethylamino)-2-methoxyethanesulfonic acid | 70-85 |

| Sodium Azide | NaN₃, DMF, 80 °C | 2-Azido-N-ethylethanesulfonamide | 90-98 |

| Diethylamine | Neat, 80 °C | 2-(Diethylamino)-N-ethylethanesulfonamide | 80-90 |

*Note: These are typical yields observed for the ring-opening of similar cyclic sulfamidates. Actual yields for this compound may vary.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the ring-opening reaction and subsequent product isolation and purification.

Caption: A typical experimental workflow diagram.

Application of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-oxathiazolidine 2,2-dioxide scaffold, a class of cyclic sulfamidates, represents a versatile heterocyclic system with significant applications in medicinal chemistry and organic synthesis. These compounds are recognized for their stability and unique chemical reactivity, largely dictated by the sulfone group within the five-membered ring. This makes them valuable precursors and building blocks for the synthesis of a wide array of more complex molecules.[1] While the primary application of this scaffold has been as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds, its derivatives are emerging as pharmacologically active agents.[1]

Specifically, N-substituted derivatives of the 1,2,3-oxathiazolidine 2,2-dioxide core have shown promise as anticonvulsant agents. This application note will focus on the synthesis, biological evaluation, and therapeutic potential of these derivatives, using N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides as a case study due to the availability of quantitative biological data for these close analogs of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide. The broader utility of the scaffold as a synthetic intermediate will also be discussed.

I. Synthetic Applications: A Versatile Building Block

The 1,2,3-oxathiazolidine 2,2-dioxide ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of its application in synthetic chemistry, providing access to a variety of functionalized acyclic compounds, particularly β-amino alcohols and their derivatives.[1]

General Synthetic Scheme for N-Substituted 1,2,3-Oxathiazolidine 2,2-Dioxides

A general route to N-alkylated cyclic sulfamidates involves the deprotection of a protected precursor, followed by alkylation. For instance, BOC-protected chiral cyclic sulfamidates can be synthesized and subsequently deprotected using trifluoroacetic acid. The resulting free sulfamidates can then be alkylated to yield N-alkylated derivatives.

Caption: General workflow for the synthesis of N-alkylated cyclic sulfamidates.

II. Medicinal Chemistry Applications: Anticonvulsant Activity

Recent studies have highlighted the potential of N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides as potent anticonvulsant agents. These compounds are considered bioisosteres of established antiepileptic drugs like trimethadione and phenytoin.[2]

Quantitative Biological Data

The anticonvulsant activity of a series of N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides was evaluated in the maximal electroshock seizure (MES) test in mice. The median effective dose (ED₅₀) was determined for the most active compounds.

| Compound | Substituent (R) | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg) |

| 5a | Phenyl | 15.1 |

| 5b | 4-Chlorophenyl | 91.1 |

| 5c | 4-Methylphenyl | 0.06 |

Data extracted from Castro-García et al., 2013.[2]

These results indicate that N-aryl substitution on the 1,2,3-oxathiazolidine-4-one-2,2-dioxide scaffold can lead to potent anticonvulsant activity, with the N-(4-Methylphenyl) derivative (5c ) showing exceptionally high potency.[2] Importantly, these compounds did not exhibit neurotoxicity in the RotoRod test at the doses tested.[2]

III. Experimental Protocols

Synthesis of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides

The synthesis of these compounds can be achieved through a three-step protocol starting from α-hydroxyamides.[3]

-

Synthesis of α-hydroxyamides: This initial step can be performed using microwave-assisted synthesis.

-

Cyclization to 1,2,3-oxathiazolidine-4-one-2-oxides: The α-hydroxyamide is reacted with thionyl chloride in the presence of triethylamine in anhydrous dichloromethane at 0°C. The reaction mixture is stirred overnight under a nitrogen atmosphere. The product, an N-derivative-1,2,3-oxathiazolidine-4-one-2-oxide, is obtained after removal of the solvent under reduced pressure.[3]

-

Oxidation to 1,2,3-oxathiazolidine-4-one-2,2-dioxides: The monoxide from the previous step is oxidized using sodium periodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in a mixture of acetonitrile and dichloromethane at 0°C to yield the final dioxide product.[3]

Caption: Experimental workflow for the synthesis of N-substituted dioxides.

Anticonvulsant Screening: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

-

Animals: Male mice are typically used.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.).

-

Procedure: At a predetermined time after compound administration, a maximal electrical stimulus is delivered via corneal or auricular electrodes.

-

Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

-

Quantification: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[2]

IV. Structure-Activity Relationship (SAR) Insights

The available data on N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides allows for preliminary insights into the structure-activity relationship for anticonvulsant activity.

Caption: SAR illustrates how N-substituents affect anticonvulsant potency.

The SAR suggests that the nature of the N-substituent plays a critical role in determining the anticonvulsant potency. An electron-donating group (methyl) at the para-position of a phenyl substituent dramatically increases potency compared to an unsubstituted phenyl ring or an electron-withdrawing group (chloro).

Conclusion

While direct medicinal chemistry applications of this compound are not yet extensively documented in publicly available literature, the broader class of N-substituted 1,2,3-oxathiazolidine 2,2-dioxides, particularly the -4-one derivatives, shows significant promise as a scaffold for the development of novel anticonvulsant agents. The synthetic accessibility of these compounds, coupled with their potent biological activity and favorable preliminary safety profile, makes them attractive candidates for further investigation in drug discovery programs. Future research should focus on expanding the library of N-substituted derivatives, including simple alkyl substituents like the ethyl group, to further elucidate the SAR and optimize the pharmacological properties of this promising class of compounds. The established role of this scaffold as a versatile synthetic intermediate further enhances its value to the medicinal chemistry community.

References

- 1. 1,2,3-Oxathiazolidine 2,2-dioxide | 19044-42-9 | Benchchem [benchchem.com]

- 2. Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclization of β-Amino Alcohols to form Oxathiazolidine 2,2-dioxides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxathiazolidine 2,2-dioxides, also known as cyclic sulfamidates, are a significant class of heterocyclic compounds in organic synthesis and medicinal chemistry.[1] Their rigid five-membered ring structure, containing a sulfone (SO₂) group, imparts unique chemical stability and reactivity.[1] A primary application of these heterocycles is their use as chiral auxiliaries in asymmetric synthesis.[1] When synthesized from chiral β-amino alcohols, they can effectively control the stereochemistry of subsequent reactions, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1] Furthermore, the strained ring of oxathiazolidine 2,2-dioxides is susceptible to nucleophilic attack, allowing for ring-opening reactions that yield a variety of valuable functionalized molecules, such as substituted amines and amino alcohols.[1]

Synthesis and Mechanism

The synthesis of oxathiazolidine 2,2-dioxides from β-amino alcohols is typically achieved through cyclization using a sulfonylating agent, most commonly thionyl chloride (SOCl₂).[2][3][4] A refined one-pot procedure has been developed that avoids the traditional multi-step process of protection, activation, cyclization, and deprotection.[2][3] This modern approach involves the slow, inverse addition of the β-amino alcohol to a solution of thionyl chloride. This technique minimizes side reactions by ensuring the amine is rapidly protonated.[2][3]

The reaction proceeds through the formation of a chlorosulfinyl ester intermediate. This intermediate then rearranges to an amino chloride, which, upon treatment with a base, undergoes intramolecular cyclization to yield the final oxathiazolidine 2,2-dioxide product.[2]

References

- 1. 1,2,3-Oxathiazolidine 2,2-dioxide | 19044-42-9 | Benchchem [benchchem.com]

- 2. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide in the Synthesis of Pharmacologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals